2-Isooctyl-4,6-dinitrophenol

Catalog No.
S13147020
CAS No.
41227-52-5
M.F
C14H20N2O5
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isooctyl-4,6-dinitrophenol

CAS Number

41227-52-5

Product Name

2-Isooctyl-4,6-dinitrophenol

IUPAC Name

2-(6-methylheptyl)-4,6-dinitrophenol

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3

InChI Key

VZPYZYHXSMGBJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

2-Isooctyl-4,6-dinitrophenol is a synthetic organic compound that belongs to the class of dinitrophenols. It is characterized by the presence of two nitro groups at the 4 and 6 positions on a phenolic ring, along with an iso-octyl group at the 2 position. This compound is known for its lipophilic properties, which enhance its biological activity, particularly as an uncoupling agent in mitochondrial respiration.

. Notably, it can undergo:

  • Nitration: This process can introduce additional nitro groups onto the aromatic ring.
  • Reduction: Under certain conditions, the nitro groups can be reduced to amino groups, resulting in different derivatives.
  • Esterification: The phenolic hydroxyl group can react with acids to form esters, which may alter its solubility and reactivity.

The compound exhibits reactivity with strong oxidizing agents and can be hazardous when mixed with reducing agents, potentially leading to explosive reactions under specific conditions .

2-Isooctyl-4,6-dinitrophenol is primarily recognized for its role as an uncoupling agent in cellular respiration. It disrupts the proton gradient across mitochondrial membranes, leading to increased metabolic rates and energy expenditure without producing adenosine triphosphate. This mechanism is similar to that of its parent compound, 2,4-dinitrophenol, which has been historically used for weight loss and performance enhancement but is associated with severe toxicity and health risks .

The biological effects include:

  • Increased thermogenesis.
  • Potential for inducing hyperthermia at high doses.
  • Toxicity leading to symptoms such as dizziness, abdominal cramps, and convulsions .

The synthesis of 2-Isooctyl-4,6-dinitrophenol typically involves several steps:

  • Alkylation: The initial step involves the alkylation of phenolic compounds (such as hydroquinone) with iso-octyl halides.
  • Nitration: The resulting alkylated phenol undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 4 and 6 positions.

This method allows for the controlled introduction of functional groups while maintaining the stability of the aromatic system .

2-Isooctyl-4,6-dinitrophenol has several applications:

  • Pharmaceutical Research: Studied for its potential use as a metabolic uncoupler in obesity treatment.
  • Chemical Industry: Utilized in the synthesis of other chemical compounds due to its reactive functional groups.
  • Research Tool: Employed in studies exploring mitochondrial function and bioenergetics.

Interaction studies involving 2-Isooctyl-4,6-dinitrophenol have focused on its pharmacokinetics and metabolic pathways. Research indicates that this compound may undergo rapid metabolic degradation when administered in vivo. For instance, studies have shown that modifications to its structure can significantly affect its stability and biological activity. The presence of hydrophobic groups enhances its ability to cross biological membranes but may also lead to increased metabolic instability .

Several compounds share structural similarities with 2-Isooctyl-4,6-dinitrophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,4-DinitrophenolTwo nitro groups on phenolic ringKnown for historical use as a weight loss agent
2-Amino-4,6-dinitrophenolAmino group replacing one nitro groupLess toxic than dinitrophenols; used in research
2-Hydroxy-4,6-dinitrophenolHydroxyl group additionIncreased solubility; potential applications in pharmaceuticals

These compounds highlight the diversity within the dinitrophenol family while emphasizing the unique lipophilic properties of 2-Isooctyl-4,6-dinitrophenol that enhance its biological activity as an uncoupler .

Nitration Optimization Strategies

Following the alkylation step, the nitration of 2-isooctylphenol to produce 2-isooctyl-4,6-dinitrophenol represents a critical phase in the synthetic pathway [4] [11]. This process requires careful optimization to achieve high yields while minimizing the formation of unwanted by-products [4]. The nitration reaction introduces two nitro groups at the 4 and 6 positions of the phenolic ring through electrophilic aromatic substitution [4] [11].

The nitration mechanism involves the generation of the nitronium ion (NO₂⁺) as the active electrophile, which then attacks the electron-rich positions of the phenolic ring [4]. The presence of the hydroxyl group and the isooctyl substituent significantly influences the electronic distribution within the aromatic system, directing the nitration to specific positions [4] [11].

Several nitration strategies have been developed to optimize the synthesis of dinitrophenol derivatives, which can be applied to the production of 2-isooctyl-4,6-dinitrophenol [11] [13]:

  • Mixed acid nitration using nitric acid and sulfuric acid mixtures [11]
  • Nitric acid with solid acid catalysts such as montmorillonite KSF and bismuth(III) nitrate [11]
  • Nitration using nitrogen dioxide in organic solvents [13]
  • Urea nitrate-based nitration systems for regioselective nitration [20]

Research has shown that the nitration of phenolic compounds can be significantly improved through the use of catalytic systems [11]. For instance, the combination of bismuth(III) nitrate and montmorillonite KSF with 65% nitric acid has demonstrated excellent results for the nitration of various phenolic substrates under mild conditions [11]. This approach avoids the use of concentrated or fuming nitric acid, making the process safer and more environmentally friendly [11].

Temperature control is crucial during the nitration process [9] [16]. Industrial nitration of phenolic compounds typically maintains temperatures below 50°C to prevent over-nitration and oxidative degradation of the substrate [16] [19]. The commercial production of dinitrophenol compounds often involves careful temperature control, with the nitration step performed at temperatures between 20-40°C [19].

The table below presents experimental findings on the effect of different nitration conditions on the yield of dinitrophenol derivatives:

Nitration SystemTemperature Range (°C)Reaction Time (h)Yield (%)Selectivity for 4,6-Dinitration
HNO₃/H₂SO₄ (Mixed acid)0-102-375-85Moderate
HNO₃/Bi(NO₃)₃/KSF20-301-285-95High
Urea nitrate/Microwave800.7-0.860-70Very high
NO₂/Organic solvent0-204-670-80High

For the specific synthesis of 2-isooctyl-4,6-dinitrophenol, the nitration step must be carefully controlled to ensure that both nitro groups are introduced at the desired positions [5] [13]. The presence of the bulky isooctyl group at the 2-position helps direct the nitration to the 4 and 6 positions, but optimization of reaction conditions is still necessary to achieve high selectivity [5].

Recent advances in nitration technology have focused on developing more selective and environmentally benign methods [11] [13]. The use of solid acid catalysts and alternative nitrating agents has shown promise in improving both the yield and selectivity of the nitration process while reducing waste generation [11].

Purification Techniques and Yield Maximization

The purification of 2-isooctyl-4,6-dinitrophenol represents a critical step in ensuring product quality and maximizing overall yield [12] [23]. Various purification techniques have been developed and optimized for dinitrophenol derivatives, which can be effectively applied to 2-isooctyl-4,6-dinitrophenol [12] [23].

Crystallization serves as a primary purification method for dinitrophenol compounds [17]. The process typically involves dissolving the crude product in an appropriate solvent, followed by controlled cooling to induce crystal formation [17]. For 2-isooctyl-4,6-dinitrophenol, the selection of solvent systems is crucial, as it significantly impacts crystal morphology, purity, and recovery yield [17] [23].

Research has demonstrated that temperature-controlled crystallization can substantially improve product purity [17]. The cooling rate during crystallization plays a vital role in determining crystal size and purity, with slower cooling rates (0.3-0.5°C/min) generally producing larger, more pure crystals [17]. For 2-isooctyl-4,6-dinitrophenol, maintaining the final cooling temperature at approximately 10-15°C has been shown to optimize crystal formation and purity [17].

Solvent extraction represents another effective purification technique for dinitrophenol derivatives [12] [23]. This method exploits the differential solubility of the target compound and impurities in various solvent systems [23]. For 2-isooctyl-4,6-dinitrophenol, a sequential extraction process using organic solvents such as ethyl acetate, followed by washing with aqueous solutions of controlled pH, has proven effective in removing impurities while minimizing product loss [12] [23].

The table below summarizes the effectiveness of different purification techniques for dinitrophenol compounds:

Purification MethodRecovery Yield (%)Purity Improvement (%)Process ComplexitySolvent Consumption
Recrystallization (single)75-8510-15LowModerate
Recrystallization (multiple)65-7515-25ModerateHigh
Solvent Extraction80-908-12ModerateHigh
pH-Controlled Precipitation85-955-10LowLow
Combined Methods70-8020-30HighHigh

pH-controlled precipitation has emerged as an efficient method for purifying dinitrophenol derivatives [17] [23]. By carefully adjusting the pH of the solution, 2-isooctyl-4,6-dinitrophenol can be selectively precipitated from the reaction mixture [17]. Research indicates that precipitation at pH 1.5 yields optimal results for dinitrophenol compounds, allowing for effective separation from various impurities [17].

To maximize overall yield, several strategies have been implemented in the purification process [17] [23]:

  • Recovery of product from mother liquors through secondary crystallization or extraction [23]
  • Optimization of solvent systems to enhance solubility during dissolution and decrease solubility during crystallization [23]
  • Implementation of temperature-controlled crystallization with precise cooling profiles [17]
  • Use of seed crystals to promote controlled crystallization and improve crystal quality [23]

Advanced purification techniques, such as column chromatography, have been employed for analytical-grade 2-isooctyl-4,6-dinitrophenol [20] [25]. However, for industrial-scale production, more economical methods like recrystallization and pH-controlled precipitation are preferred due to their scalability and cost-effectiveness [17] [23].

Recent research has focused on developing more efficient purification protocols that minimize solvent usage while maintaining high recovery yields [17] [23]. The implementation of these optimized purification techniques has significantly contributed to improving the overall efficiency of 2-isooctyl-4,6-dinitrophenol production [17].

Industrial-Scale Manufacturing Processes

The industrial production of 2-isooctyl-4,6-dinitrophenol integrates the previously discussed synthetic steps into a scalable, efficient manufacturing process [9] [19]. This section examines the key aspects of industrial-scale production, including reactor design, process flow, and manufacturing considerations [9] [16].

Industrial manufacturing of 2-isooctyl-4,6-dinitrophenol typically follows a multi-step process that begins with the alkylation of phenol with isooctene or related alkylating agents [19] [21]. This initial step is conducted in large-scale reactors equipped with efficient mixing systems to ensure uniform reaction conditions [16] [21]. The alkylation process generally employs heterogeneous catalysts, which facilitate product separation and catalyst recycling, contributing to process economics and environmental sustainability [21].

Following alkylation, the nitration step is performed in specialized nitration reactors designed to handle the exothermic nature of the reaction and provide precise temperature control [16] [19]. Industrial nitration processes for dinitrophenol compounds typically utilize mixed acid systems (nitric acid and sulfuric acid) with careful temperature management to prevent runaway reactions and ensure product quality [9] [16].

The process flow for industrial production of 2-isooctyl-4,6-dinitrophenol generally follows this sequence:

  • Alkylation of phenol with isooctene in the presence of a catalyst [21]
  • Separation and purification of the 2-isooctylphenol intermediate [21]
  • Nitration using mixed acids or catalytic systems to introduce nitro groups at the 4 and 6 positions [9] [16]
  • Neutralization and initial separation of the crude 2-isooctyl-4,6-dinitrophenol [17]
  • Purification through crystallization, extraction, or other suitable methods [17] [23]
  • Final product drying and packaging [17]

Reactor design plays a crucial role in the industrial production of dinitrophenol derivatives [16]. For the nitration step, continuous stirred tank reactors (CSTRs) are commonly employed, often arranged in series to achieve high conversion rates while maintaining temperature control [16]. Research has shown that distributed feeding of nitric acid across multiple reactors can significantly reduce the formation of unwanted by-products and improve overall yield [16].

The table below presents typical operating parameters for industrial-scale production of dinitrophenol compounds:

Process StepReactor TypeTemperature Range (°C)PressureResidence TimeCatalyst/Reagent System
AlkylationCSTR80-100Atmospheric2-4 hoursHeterogeneous acid catalysts
NitrationCSTR series20-50Atmospheric1-3 hoursMixed acids (HNO₃/H₂SO₄)
NeutralizationBatch20-30Atmospheric0.5-1 hourSodium hydroxide solution
CrystallizationBatch crystallizer60→10Atmospheric6-12 hoursN/A
DryingVacuum dryer40-60Reduced8-24 hoursN/A

Material selection for equipment is critical due to the corrosive nature of the reaction mixtures, particularly during the nitration step [9] [16]. Industrial equipment typically utilizes stainless steel with specialized linings or alloys resistant to nitric and sulfuric acids [16].

Energy integration represents an important aspect of industrial production [16]. The exothermic nature of both alkylation and nitration reactions provides opportunities for heat recovery and utilization in other process steps [16]. Modern manufacturing facilities implement heat exchangers and energy recovery systems to improve overall process efficiency [16].

Waste management constitutes a significant consideration in industrial production [12] [16]. The manufacturing process generates acidic waste streams that require neutralization and treatment before disposal [12]. Advanced facilities incorporate waste recovery systems to recycle sulfuric acid and capture nitrogen oxides, reducing environmental impact and improving process economics [16].

The thermodynamic stability of 2-isooctyl-4,6-dinitrophenol is characterized by moderate thermal stability under ambient conditions, with decomposition processes initiated at elevated temperatures through well-defined kinetic pathways. Based on structural analogies with related dinitrophenol compounds and available experimental data, the compound exhibits specific thermodynamic properties that govern its stability profile [1] [2].

Thermal Decomposition Characteristics

The onset of thermal decomposition for 2-isooctyl-4,6-dinitrophenol occurs at temperatures ranging from 453 to 483 K, as determined through comparison with structurally similar dinitroaromatic compounds [2]. The primary decomposition mechanism involves homolytic cleavage of the carbon-nitro bond (C-NO₂), particularly at the ortho position relative to the phenolic hydroxyl group, which represents the thermodynamically favored initial decomposition pathway [2].

The activation energy for thermal decomposition has been estimated at 120-150 kJ/mol based on Kissinger method analysis of structurally analogous 4-isopropyl-2,6-dinitrophenol [3]. This activation energy range indicates moderate thermal stability, with decomposition following first-order kinetics characteristic of unimolecular bond dissociation processes [4].

Decomposition Kinetics and Products

The decomposition kinetics follow an Arrhenius-type temperature dependence, with the decomposition rate increasing exponentially with temperature [4]. Primary decomposition products include nitrogen dioxide (NO₂), nitric oxide (NO), and various phenolic fragments containing the intact aromatic ring system [2]. The atmospheric half-life for hydroxyl radical-mediated degradation is approximately 40 hours at standard atmospheric conditions, with a calculated rate constant of 9.7 × 10⁻¹² cm³/molecule-sec [1].

The thermodynamic parameters governing stability include an estimated enthalpy of vaporization of approximately 87 kJ/mol and a dissociation constant (pKa) of 5.2, indicating moderate acidity typical of nitro-substituted phenols [5] [6]. These parameters collectively define the compound's behavior under various thermal and chemical stress conditions.

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2-isooctyl-4,6-dinitrophenol are dominated by the compound's amphiphilic nature, featuring both hydrophilic nitro and hydroxyl functional groups and a substantial hydrophobic isooctyl substituent. This structural duality significantly influences its partition behavior across different phase systems [5] [7].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (logP) of 2-isooctyl-4,6-dinitrophenol is 3.8, indicating high lipophilicity and strong affinity for organic phases [5]. This elevated logP value suggests significant membrane permeation potential and bioaccumulation characteristics, as the compound readily partitions into lipid-rich environments. The high partition coefficient reflects the dominant influence of the branched isooctyl chain, which contributes substantial hydrophobic character to the molecular structure [7].

Aqueous Solubility Profile

Water solubility is limited, with estimated values below 100 mg/L at ambient temperature [5]. This low aqueous solubility is consistent with the high logP value and reflects the predominant hydrophobic character imparted by the isooctyl substituent. The compound exists primarily in anionic form at environmental pH values, given the pKa of 5.2 and typical environmental pH ranges of 6-8 [1] [5].

Multi-Phase Partition Behavior

Partition coefficients in various solvent systems demonstrate the compound's preferential distribution toward nonpolar phases. In xylene-water systems, similar dinitrophenol compounds show variable partition coefficients depending on the specific alkyl substituent pattern [7]. The partition coefficient magnitude generally correlates with the length and branching of the alkyl chain, with longer, more branched chains exhibiting higher partition coefficients.

The dimensionless Henry's Law constant, estimated at 6 × 10⁻¹⁰ atm-m³/mol, indicates minimal volatilization from aqueous solutions [1]. This low Henry's Law constant reflects the compound's low vapor pressure and substantial molecular weight, resulting in negligible air-water partitioning under normal environmental conditions.

Volatility and Vapor Pressure Characteristics

The volatility profile of 2-isooctyl-4,6-dinitrophenol is characterized by extremely low vapor pressure and minimal atmospheric partitioning, reflecting the compound's high molecular weight and strong intermolecular interactions [1] [8].

Vapor Pressure Determination

The estimated vapor pressure at 25°C is 1 × 10⁻⁸ mm Hg, determined through fragment constant estimation methods [1]. This extremely low vapor pressure classifies the compound as having very low volatility, with minimal tendency for atmospheric transport through the vapor phase. For comparison, structurally related 2-isopropyl-4,6-dinitrophenol exhibits a vapor pressure of 1.66 × 10⁻⁶ mm Hg, demonstrating the inverse relationship between alkyl chain length and volatility [8].

Volatilization Characteristics

Volatilization from water surfaces is not expected to occur at environmentally relevant rates, as indicated by the Henry's Law constant of 6 × 10⁻¹⁰ atm-m³/mol [1]. Similarly, volatilization from soil surfaces is not anticipated based on the low estimated vapor pressure. These characteristics indicate that once released into environmental compartments, the compound will tend to remain in the condensed phase rather than undergoing atmospheric transport.

Temperature Dependence of Volatility

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [9]. However, even at elevated temperatures, the vapor pressure remains sufficiently low to preclude significant atmospheric partitioning under normal environmental conditions. The activation energy for vaporization, estimated at approximately 87 kJ/mol, indicates substantial intermolecular interactions that must be overcome for phase transition to occur [6].

Atmospheric Behavior

When present in the atmosphere, 2-isooctyl-4,6-dinitrophenol undergoes degradation primarily through reaction with photochemically-produced hydroxyl radicals [1]. The atmospheric half-life of approximately 40 hours indicates moderate persistence once airborne, though the extremely low volatility makes atmospheric presence unlikely under normal conditions. Photolysis may also contribute to atmospheric degradation, as nitrophenols characteristically exhibit strong UV absorption above 290 nm [1].

Surface Activity and Colloidal Behavior

The surface activity and colloidal behavior of 2-isooctyl-4,6-dinitrophenol arise from its amphiphilic molecular structure, combining a hydrophilic head region containing phenolic hydroxyl and nitro groups with a hydrophobic isooctyl tail [5] [10].

Surface Activity Profile

The compound exhibits moderate surface activity due to its amphiphilic character, though significantly lower than dedicated surfactants. The surface activity stems from the structural arrangement where the phenolic hydroxyl group and nitro substituents constitute a polar head region, while the branched isooctyl chain provides the hydrophobic tail component [5]. This arrangement enables interfacial adsorption at hydrophobic-hydrophilic interfaces, though the effectiveness is limited by the relatively small polar head region compared to the extensive hydrophobic tail.

Surface tension reduction capability is expected to be modest, as the molecular architecture is not optimized for surfactant behavior. The branched nature of the isooctyl chain may actually reduce surface activity compared to linear alkyl chains of equivalent length, due to less efficient packing at interfaces [10].

Colloidal Formation Potential

Colloidal behavior is limited by the compound's high logP value of 3.8, which restricts aqueous solubility to levels insufficient for significant colloidal formation [5]. The critical micelle concentration, if achievable, would likely be extremely low due to the compound's limited water solubility. At concentrations approaching the solubility limit, the compound may form small aggregates or associate with other lipophilic materials, but true colloidal systems are unlikely to develop.

Interface Interactions

At hydrophobic-hydrophilic interfaces, 2-isooctyl-4,6-dinitrophenol demonstrates preferential orientation with the polar nitrophenol moiety directed toward the aqueous phase and the isooctyl chain extending into the organic phase [7]. This orientation is thermodynamically favored and contributes to the compound's ability to stabilize emulsions or reduce interfacial tension, albeit to a limited extent.

Comparison with Related Compounds

Compared to other nitrophenol derivatives, the presence of the extended isooctyl chain enhances surface activity relative to shorter-chain analogs. However, the surface activity remains substantially lower than conventional surfactants due to the suboptimal hydrophilic-lipophilic balance. The compound's surface behavior is more comparable to other substituted phenols with extended alkyl chains rather than true surfactant molecules [11].

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

296.13722174 g/mol

Monoisotopic Mass

296.13722174 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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